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Compound of Interest

Compound Name: Fusarubin

Cat. No.: B154863 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Fusarubin is a polyketide-derived naphthoquinone pigment produced by various species of the

fungus Fusarium, most notably Fusarium solani. This compound and its derivatives have

garnered significant interest within the scientific community due to their diverse biological

activities, including antimicrobial, antifungal, and potential anticancer properties.[1][2]

Fusarubin is biosynthesized through the polyketide pathway, and its production can be

influenced by various culture conditions such as nutrient sources and pH.[1] These application

notes provide a comprehensive protocol for the cultivation of Fusarium solani, extraction of

fusarubin, and subsequent purification, enabling researchers to obtain this bioactive

compound for further investigation.

Data Presentation
The yield of fusarubin is highly dependent on the composition of the culture medium. The

following tables summarize quantitative data on fusarubin production under different nutrient

conditions, as reported in the literature.

Table 1: Effect of Carbon and Nitrogen Sources on Fusarubin Production.
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Carbon Source (50 g/L) Nitrogen Source
Average Fusarubin Yield
(mg/L)

Sucrose Ammonium Tartrate 2.5 - 47

Sucrose Sodium Nitrate
Optimal for fusarubin

production

Maltose Ammonium Tartrate -

Glucose Ammonium Tartrate -

Glycerol Ammonium Tartrate -

Data adapted from a study on the influence of carbohydrates and nitrogen sources on

polyketide production by Fusarium solani.[1]

Table 2: Optimization of Fusarubin Production with Varying Sucrose and Nitrogen

Concentrations.

Sucrose
Concentration (g/L)

Nitrogen Source
Nitrogen
Concentration (g/L)

Average Fusarubin
Yield (mg/L)

50 Ammonium Tartrate 4.6 Low

50 Ammonium Tartrate 9.2 47

100 Ammonium Tartrate 4.6 287

50 Sodium Nitrate 6 Optimal

150 Sodium Nitrate 6 -

50 Sodium Nitrate 3
High yields of

anhydrofusarubin

Data compiled from studies investigating the optimization of fusarubin production.[1]
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This section details the methodologies for the cultivation of Fusarium solani, and the extraction

and purification of fusarubin.

Protocol 1: Cultivation of Fusarium solani
This protocol describes the preparation of the fungal culture for fusarubin production.

Materials:

Fusarium solani strain (e.g., 77-13-4 OE::fsr6 G418R)[1]

Potato Dextrose Agar (PDA) plates

Carboxymethylcellulose (CMC) medium (15 g/L carboxymethylcellulose sodium salt, 1 g/L

NH₄NO₃, 1 g/L KH₂PO₄, 0.5 g/L MgSO₄∙7H₂O, 1 g/L bacto yeast extract)[1]

Production medium (e.g., 50 g/L sucrose and 6 g/L sodium nitrate)[1]

Sterile flasks

Shaking incubator

Procedure:

Strain Maintenance: Maintain the Fusarium solani strain on PDA plates at 28°C.[1]

Sporulation Induction: To induce sporulation, inoculate 100 mL of CMC medium with 5-10

agar plugs from a one-week-old PDA plate. Incubate at 20°C and 100 rpm for five days.[1]

Spore Harvesting: Harvest the spores by filtering the culture through sterile glass wool to

remove mycelia.[1]

Inoculation of Production Medium: Inoculate the production medium with the spore

suspension.

Cultivation: Incubate the culture at 25°C with shaking at 100 rpm for 9 days.[1] Pigmentation

of the culture, indicating fusarubin production, should become visible around 48-96 hours.

[1]
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Protocol 2: Extraction of Fusarubin
This protocol outlines the liquid-liquid extraction of fusarubin from the culture medium.

Materials:

9-day old Fusarium solani culture

Miracloth or Whatman No. 1 filter paper

5 M HCl

Chloroform

Centrifuge tubes (50 mL)

Centrifuge

Rotary evaporator

Procedure:

Mycelia Separation: Separate the fungal mycelia from the culture broth by filtration through

Miracloth or Whatman No. 1 filter paper.[1][3]

Acidification: Take a 10 mL sample of the supernatant (culture broth) and acidify it by adding

0.7 mL of 5 M HCl.[1]

Solvent Extraction: Add 10 mL of chloroform to the acidified supernatant in a 50 mL

centrifuge tube and shake vigorously.

Phase Separation: Centrifuge the mixture at 5000 x g for 5 minutes to separate the aqueous

and organic phases.[1]

Collection of Organic Phase: Carefully collect the lower organic phase (chloroform), which

contains the fusarubin.

Drying: Evaporate the chloroform from the collected extract to dryness using a rotary

evaporator.[3]
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Protocol 3: Purification of Fusarubin
This protocol describes the purification of the crude fusarubin extract using column

chromatography.

Materials:

Crude fusarubin extract

Silica gel for column chromatography

Solvent system (e.g., chloroform-methanol-formic acid (8.5:1.5:0.1 v/v/v) or a gradient of

chloroform-methanol)[3]

Glass column for chromatography

Collection tubes

Thin Layer Chromatography (TLC) plates

UV-Visible Spectrophotometer

Procedure:

Column Preparation: Pack a glass column with silica gel slurried in the initial mobile phase.

Loading the Sample: Dissolve the crude fusarubin extract in a minimal amount of the initial

mobile phase and load it onto the column.[3]

Elution: Elute the column with the chosen solvent system. A gradient elution can be

performed by gradually increasing the polarity of the solvent (e.g., increasing the proportion

of methanol in a chloroform-methanol mixture).[3][4]

Fraction Collection: Collect the eluting solvent in fractions. The red-colored fractions will

contain fusarubin.

Purity Analysis: Analyze the purity of the collected fractions using Thin Layer

Chromatography (TLC).[5]
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Characterization: Pool the pure fractions and confirm the identity and purity of fusarubin
using UV-Visible spectrophotometry (λmax around 210 nm) and, if available, more advanced

techniques like LC-MS/MS.[3][5]

Mandatory Visualization
The following diagrams illustrate the experimental workflow for fusarubin extraction and

purification.
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Click to download full resolution via product page

Caption: Experimental workflow for fusarubin extraction and purification.
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Caption: Detailed workflow for the purification of fusarubin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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